Bendamustine hydrochloride

Catalog No.
S548103
CAS No.
3543-75-7
M.F
C16H21Cl2N3O2.HCl
M. Wt
394.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bendamustine hydrochloride

CAS Number

3543-75-7

Product Name

Bendamustine hydrochloride

IUPAC Name

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride

Molecular Formula

C16H21Cl2N3O2.HCl

Molecular Weight

394.7 g/mol

InChI

InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H

InChI Key

ZHSKUOZOLHMKEA-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl

Synonyms

bendamustin, bendamustine, bendamustine hydrochloride, Cytostasan, Hydrochloride, Bendamustine, IMET 3393, Ribomustin, Treanda, Zimet 3393

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl

Bendamustine hydrochloride, also known as Ribomustin, is a synthetic derivative of mechlorethamine (nitrogen mustard) []. It was developed in the German Democratic Republic in the 1960s. Bendamustine's significance lies in its effectiveness against various malignancies, including chronic lymphocytic leukemia (CLL), follicular lymphoma, mantle cell lymphoma, and some other lymphomas [, ].


Molecular Structure Analysis

Bendamustine hydrochloride possesses a unique bifunctional alkylating structure. The molecule consists of a phenylacetic acid moiety linked to a 2-chloroethylamine group through a four-membered nitrogen mustard ring []. This structure allows bendamustine to interact with DNA at multiple sites, leading to cell death.


Chemical Reactions Analysis

The exact mechanism of bendamustine's synthesis is not publicly available. However, its alkylating properties are crucial in its function. Bendamustine releases chloroethyl groups that react with nucleophilic sites on DNA, forming covalent bonds and crosslinks. This disrupts DNA replication and function, ultimately leading to cell death [].


Physical And Chemical Properties Analysis

  • Appearance: White to slightly yellowish crystalline powder [].
  • Melting point: 238-240 °C (decomposition) [].
  • Solubility: Slightly soluble in water (1 in 150), freely soluble in dimethylformamide [].
  • pKa: 5.0 [].

Bendamustine's mechanism of action involves several processes:

  • Alkylation: The chloroethyl groups alkylate nucleophilic sites on DNA, primarily guanine residues, forming DNA adducts and crosslinks [].
  • Cell cycle arrest: DNA damage triggers cell cycle arrest, preventing cancer cells from dividing [].
  • Induction of apoptosis: The extensive DNA damage ultimately leads to programmed cell death (apoptosis) in cancer cells.

Understanding Mechanisms of Action:

  • Bendamustine's exact mechanism of action remains under investigation, but research suggests it works through multiple pathways, including:
    • Alkylation of DNA: Bendamustine directly damages DNA, leading to cell death. However, unlike other alkylating agents, it exhibits alkylating activity in both dividing and non-dividing cells, potentially making it effective against tumors with slow growth rates. (Source: National Cancer Institute)
    • DNA repair inhibition: Bendamustine interferes with DNA repair mechanisms, further enhancing its cytotoxic effects. (Source: Bendamustine: A review of pharmacology, clinical use and immunological effects: )
    • Immunomodulatory effects: Recent research suggests bendamustine might have immunomodulatory properties, potentially influencing the immune system's response to cancer. (Source: Bendamustine: A review of pharmacology, clinical use and immunological effects: )

Preclinical Models for Drug Development:

  • Bendamustine is used in preclinical studies to evaluate its efficacy against various cancer cell lines and animal models. This helps assess its potential as a new cancer treatment or in combination with other therapies. (Source: Bendamustine: a review of its use in the management of indolent non-Hodgkin's lymphoma and mantle cell lymphoma: )
  • By understanding its mechanisms of action in these models, researchers can optimize its use and develop more effective treatment strategies.

Investigating Resistance Mechanisms:

  • Cancer cells can develop resistance to chemotherapy drugs, limiting their effectiveness. Research using bendamustine aims to understand how cancer cells develop resistance to this specific drug. (Source: Bendamustine: A review of pharmacology, clinical use and immunological effects: )
  • This knowledge can be used to develop strategies to overcome resistance and improve treatment outcomes.

Exploring Synergistic Effects with Other Therapies:

  • Bendamustine is often combined with other chemotherapy drugs or targeted therapies to improve treatment efficacy and reduce side effects. Research explores how bendamustine interacts with other agents at the molecular and cellular levels. (Source: Bendamustine: A review of pharmacology, clinical use and immunological effects: )
  • Identifying synergistic combinations can lead to more effective and personalized cancer treatment regimens.

Studying Bendamustine's Impact on the Tumor Microenvironment:

  • The tumor microenvironment, the environment surrounding the tumor, plays a crucial role in cancer progression. Research investigates how bendamustine affects the tumor microenvironment, including immune cells, blood vessels, and stromal cells. (Source: Bendamustine: A review of pharmacology, clinical use and immunological effects: )
  • Understanding these interactions can help develop strategies to target not only the cancer cells but also the tumor microenvironment for improved treatment outcomes.

Appearance

Powder

UNII

981Y8SX18M

Related CAS

16506-27-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95.92%): Toxic if swallowed [Danger Acute toxicity, oral];
H340 (12.24%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (12.24%): May cause cancer [Danger Carcinogenicity];
H351 (87.76%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (95.92%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Bendamustine is a parenterally administered alkylating agent used alone and in combination with other antineoplastic agents in the treatment of chronic lymphocytic leukemia and refractory forms of non-Hodgkin lymphoma. Bendamustine therapy is associated with minor transient serum enzyme elevations during treatment and to rare instances of clinically apparent liver injury, with jaundice generally arising as a part of a generalized hypersensitivity syndrome. Bendamustine also has potent immunosuppressive activity and can cause reactivation of chronic hepatitis B that can be severe and even fatal.

Drug Classes

Antineoplastic Agents, Alkylating Agents

Pharmacology

Bendamustine Hydrochloride is the hydrochloride salt of bendamustine, a bifunctional mechlorethamine derivative with alkylator and antimetabolite activities. Bendamustine possesses three active moieties: an alkylating group; a benzimidazole ring, which may act as a purine analogue; and a butyric acid side chain. Although its exact mechanism of action is unknown this agent appears to act primarily as an alkylator. Bendamustine metabolites alkylate and crosslink macromolecules, resulting in DNA, RNA and protein synthesis inhibition, and, subsequently, apoptosis. Bendamustine may differ from other alkylators in that it may be more potent in activating p53-dependent stress pathways and inducing apoptosis; it may induce mitotic catastrophe; and it may activate a base excision DNA repair pathway rather than an alkyltransferase DNA repair mechanism. Accordingly, this agent may be more efficacious and less susceptible to drug resistance than other alkylators.

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

3543-75-7

Wikipedia

Bendamustine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

Explore Compound Types